![molecular formula C14H19N2O2+ B12431019 [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products, including alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium typically involves the reaction of indole derivatives with other chemical reagents under specific conditions. One common method involves the use of palladium-catalyzed intramolecular oxidative coupling reactions . Another approach is the multicomponent reaction (MCR) strategy, which is known for its efficiency and sustainability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce various amine derivatives.
Aplicaciones Científicas De Investigación
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other biologically active molecules.
Biology: It is studied for its potential role in various biological processes and pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-indole-3-carbaldehyde: A related indole derivative used in the synthesis of various biologically active molecules.
Indole-1-carboxylic acid aryl esters: Compounds with similar structural features and biological activities.
Uniqueness
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is unique due to its specific structural features and the range of reactions it can undergo
Propiedades
Fórmula molecular |
C14H19N2O2+ |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/p+1/t13-/m0/s1 |
Clave InChI |
AOHCBEAZXHZMOR-ZDUSSCGKSA-O |
SMILES isomérico |
C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



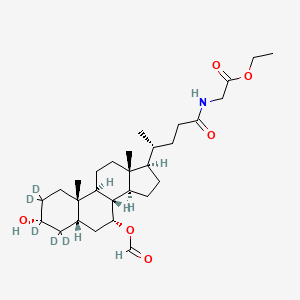
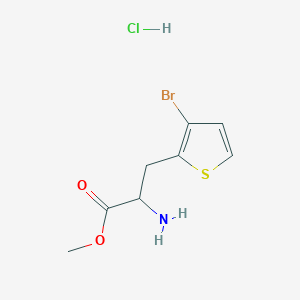

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
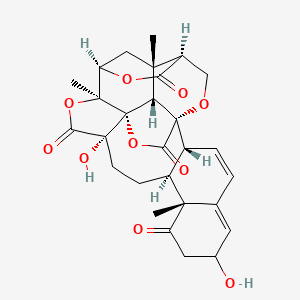
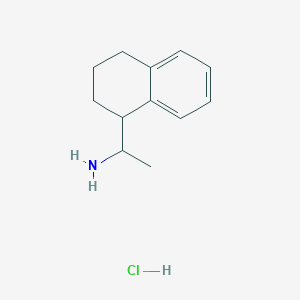

![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
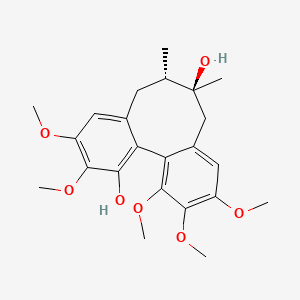
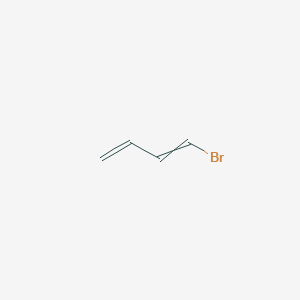

![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)

